Mebroqualone
Overview
Description
Mebroqualone is an analytical reference material that is structurally categorized as a quinazolinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Scientific Research Applications
Enantioselective Synthesis and Derivatives
Mebroqualone, an analogue of methaqualone, has been the subject of research focusing on its synthesis and derivatives. Hirai et al. (2016) explored the catalytic enantioselective synthesis of N-C axially chiral this compound and its derivatives. This process involved reductive asymmetric desymmetrization, achieving high optical activity and selective monohydrodebromination. The study highlighted the influence of various substituents on enantioselectivity, with specific conditions yielding up to 99% ee ((Hirai et al., 2016)).
Stereochemical Outcomes in Reactions
Another aspect of this compound research involves its use in understanding stereochemical outcomes in chemical reactions. Matsuoka et al. (2017) investigated the reactions of alkyl halides with metallo enamines derived from racemic and optically pure N-C axially chiral this compound derivatives. Their research found that these reactions proceeded with significant stereochemical control, yielding a new class of compounds with both axial and central chirality. This research has implications for the development of pharmaceutically relevant compounds with controlled stereochemistry ((Matsuoka et al., 2017)).
Toxicological Analysis
Woods (2020) conducted a study focusing on the toxicological analysis of this compound in postmortem cases. This research provided crucial insights into the toxicity levels of this compound, presenting the first scientific comparison of postmortem blood concentrations in two different cases. The study underscored the importance of understanding the toxicological profiles of designer drugs like this compound ((Woods, 2020)).
Mechanism of Action
Target of Action
Mebroqualone, also known as MBQ, is a quinazolinone-class GABAergic . It primarily targets the β subtype of the GABAa receptor . The GABAa receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.
Mode of Action
This compound acts as an agonist at the β subtype of the GABAa receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound’s agonist activity at the GABAa receptor leads to an increase in inhibitory effects in the central nervous system, resulting in sedative and hypnotic properties .
Biochemical Pathways
This pathway involves the synthesis, release, and breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By acting as an agonist at the GABAa receptor, this compound enhances the inhibitory effects of GABA, leading to increased sedation and hypnosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its sedative and hypnotic properties . By enhancing the inhibitory effects of GABA in the central nervous system, this compound can lead to a decrease in neuronal excitability. This can result in effects such as sedation, relaxation, and hypnosis .
Safety and Hazards
Future Directions
Mebroqualone and its analogues are extensively discussed in online forums . Among the most frequently mentioned threads are those featuring descriptions of the effects and experiences of using these substances, advices on effective routes of administration and doses used, considerations regarding the availability of these substances, subjective opinions with recommendations or warnings .
Biochemical Analysis
Biochemical Properties
Mebroqualone, like its parent compound methaqualone, is believed to interact with the GABA receptor in the brain, enhancing the effects of this inhibitory neurotransmitter .
Cellular Effects
Given its similarity to methaqualone, it may influence cell function by modulating GABA receptor activity, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level by enhancing the effects of the inhibitory neurotransmitter GABA, potentially through binding interactions with the GABA receptor .
Dosage Effects in Animal Models
Like methaqualone, it is likely that this compound has a threshold effect and may cause toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it is metabolized in the liver, similar to methaqualone .
Transport and Distribution
Given its lipophilic nature, it is likely that it can easily cross cell membranes .
Subcellular Localization
Given its potential interaction with the GABA receptor, it may be localized to the cell membrane where this receptor is found .
Properties
IUPAC Name |
3-(2-bromophenyl)-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSAPJNASSKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327105 | |
Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4260-20-2 | |
Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebroqualone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEBROQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of Mebroqualone and its physicochemical properties?
A1: this compound is a quinazoline derivative. [] While its exact molecular formula and weight are not specified in the provided abstracts, computational studies have been conducted on its structure and properties. [] These studies have explored the impact of substituents on its thermodynamic, electronic, and lipophilic characteristics using density functional theory (DFT) calculations. [] Additionally, molecular electrostatic potential (MEP) mapping has been employed to visualize the effect of substituent modifications on its electrostatic surface features. []
Q2: How does this compound compare to other structurally similar quinazoline derivatives in terms of its properties and potential applications?
A2: this compound shares structural similarities with other quinazoline derivatives like methaqualone, etaqualone, and mecloqualone. [] Research has focused on comparing these compounds based on their calculated thermodynamic quantities, suggesting that halogen substitution might be favorable. [] Further exploration of these structural similarities could provide insights into potential applications, particularly considering the known pharmaceutical relevance of other quinazoline derivatives. []
Q3: Has this compound been found in any forensic investigations, and what information about its potential toxicity is available?
A3: Two fatality cases involving this compound have been reported, highlighting the need for a better understanding of its toxicity. [] In one case, a blood concentration of 10,228 ng/mL was detected following an accidental death involving a house fire, while in another case, a concentration of 115 ng/mL was found in a suicide by train. [] This limited data emphasizes the importance of further research into this compound's potential toxicity and lethal doses.
Q4: Are there any established synthetic routes for the production of this compound?
A4: Yes, researchers have developed a method for the catalytic enantioselective synthesis of this compound and its derivatives. [] This method utilizes a chiral palladium catalyst and sodium borohydride to achieve reductive asymmetric desymmetrization of specific quinazolinone precursors. [] Additionally, a convenient and green synthetic protocol has been developed for producing 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds to which this compound belongs. [] This method involves a multicomponent reaction with isatoic anhydride, an amine, and an orthoester, offering a potentially scalable and environmentally friendly approach to this compound synthesis. []
Q5: Can the axial chirality of this compound be exploited for further chemical synthesis?
A5: Yes, the optically active N-C axially chiral this compound derivatives, synthesized through the aforementioned enantioselective methods, have proven valuable in diastereoselective synthesis. [] For example, reacting alkyl halides with metallo enamines generated from these chiral this compound derivatives proceeds with high diastereoselectivity. [] This approach allows for the preparation of structurally diverse compounds, potentially expanding the applications of this compound as a chiral building block in organic synthesis. []
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